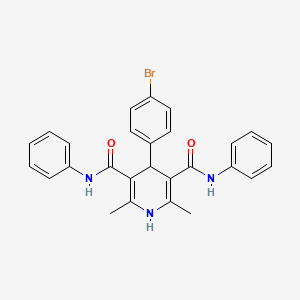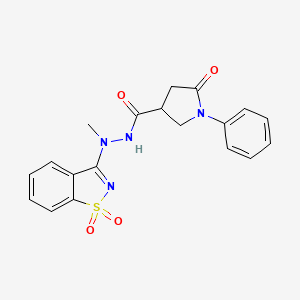
4-(4-bromophenyl)-2,6-dimethyl-N,N'-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-2,6-dimethyl-N,N’-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromophenyl group, two dimethyl groups, and two diphenyl groups attached to a dihydropyridine ring. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2,6-dimethyl-N,N’-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The specific steps are as follows:
Condensation Reaction: The starting materials, such as 4-bromobenzaldehyde, ethyl acetoacetate, and aniline, are mixed in ethanol.
Cyclization: The mixture is heated under reflux conditions to promote cyclization, forming the dihydropyridine ring.
Amidation: The resulting dihydropyridine intermediate is then reacted with diphenylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-bromophenyl)-2,6-dimethyl-N,N’-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-bromophenyl)-2,6-dimethyl-N,N’-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Pharmacology: The compound is investigated for its potential anti-inflammatory and analgesic properties.
Biochemistry: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-2,6-dimethyl-N,N’-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with specific molecular targets:
Calcium Channels: The compound can inhibit calcium channels, reducing calcium influx into cells and thereby exerting its effects on cardiovascular function.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Nicardipine: A dihydropyridine calcium channel blocker used in the treatment of angina and hypertension.
Uniqueness
4-(4-bromophenyl)-2,6-dimethyl-N,N’-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is unique due to the presence of the bromophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also contribute to its distinct pharmacological profile compared to other dihydropyridine derivatives.
Propriétés
Formule moléculaire |
C27H24BrN3O2 |
|---|---|
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C27H24BrN3O2/c1-17-23(26(32)30-21-9-5-3-6-10-21)25(19-13-15-20(28)16-14-19)24(18(2)29-17)27(33)31-22-11-7-4-8-12-22/h3-16,25,29H,1-2H3,(H,30,32)(H,31,33) |
Clé InChI |
BHCIMQACNKUHPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11624678.png)
![2-{4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indol-3-yl}-N'-(propan-2-ylidene)acetohydrazide](/img/structure/B11624686.png)
![Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11624689.png)
![dibenzyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624700.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11624705.png)
![Ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11624708.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11624716.png)
![diallyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11624717.png)


![(2Z)-6-benzyl-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624731.png)
![N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B11624734.png)
![Ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2-{[4-(propan-2-YL)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11624735.png)
![ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11624743.png)
